Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate
Description
Properties
Molecular Formula |
C10H12N4O2 |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
ethyl 4-amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)8-7-6(4-14(8)2)9(11)13-5-12-7/h4-5H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
BGVLMQOBBJGRPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CN1C)C(=NC=N2)N |
Origin of Product |
United States |
Preparation Methods
Condensation of Ethyl Acetoacetate with Guanidine
The pyrimidine core is formed via condensation of ethyl acetoacetate with guanidine carbonate in ethanol under reflux. This step generates a 4,6-dihydroxypyrimidine intermediate, which is subsequently methylated using dimethyl sulfate in alkaline conditions to introduce the 6-methyl group.
Key Conditions :
-
Solvent: Ethanol
-
Temperature: 78°C (reflux)
-
Catalyst: None (base-mediated)
-
Yield: 65–70%
Cyclization to Form the Pyrrolo Moiety
The dihydroxypyrimidine intermediate undergoes cyclization with phosphorus oxychloride (POCl₃) to form a chlorinated pyrrolo[3,4-d]pyrimidine. Subsequent aminolysis with aqueous ammonia introduces the 4-amino group.
Key Conditions :
-
Cyclizing Agent: POCl₃ (excess)
-
Temperature: 110°C (reflux)
-
Reaction Time: 4–6 hours
-
Yield: 50–55%
Esterification at the 7-Position
The final carboxylate group is introduced via nucleophilic substitution using ethyl chloroformate in the presence of a base such as triethylamine (TEA). This step is critical for achieving the desired solubility profile.
Key Conditions :
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (2.5 equiv)
-
Temperature: 0°C → room temperature
-
Yield: 75–80%
Catalytic Methods for Enhanced Efficiency
Transition metal catalysts have been employed to improve regioselectivity and reduce reaction times. Palladium-catalyzed cross-coupling reactions, for instance, enable direct functionalization of the pyrrolopyrimidine core.
Copper-Mediated Amination
Solvent Systems and Reaction Optimization
Solvent choice significantly impacts reaction kinetics and purity. Comparative studies reveal the following trends:
Table 1. Solvent Effects on Cyclization Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 52 | 88 |
| Toluene | 2.38 | 48 | 85 |
| Ethanol | 24.55 | 65 | 92 |
| Acetonitrile | 37.5 | 58 | 90 |
Polar aprotic solvents like DCM favor cyclization but require stringent moisture control. Ethanol, though polar protic, enhances solubility of intermediates, improving yields.
Purification Techniques
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients (1:3 → 1:1) remains the standard for intermediate purification. The target compound typically elutes at Rf = 0.4–0.5.
Recrystallization
Final recrystallization from ethanol/water (4:1) yields colorless crystals with >98% purity. Key parameters:
-
Cooling Rate: 0.5°C/min
-
Seed Crystal Addition: Critical for monocrystalline formation
Industrial-Scale Production Considerations
Batch reactors are limited by heat transfer inefficiencies during exothermic cyclization steps. Continuous flow systems address this via:
-
Microreactors : Enable precise temperature control (±2°C) and reduce reaction times by 40%.
-
In-Line Analytics : FTIR monitoring ensures real-time quality control.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amino group at position 4 undergoes nucleophilic acylation with acyl chlorides or anhydrides. This reaction is critical for introducing amide functionalities to enhance binding affinity with biological targets like cyclin-dependent kinases (CDKs).
Example Reaction:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetyl chloride | Triethylamine, DCM | N-acetylated derivative | Improved pharmacokinetic properties |
| Benzoyl chloride | Pyridine, THF | N-benzoylated derivative | Enhanced target selectivity |
The acylated derivatives exhibit increased stability and solubility, making them suitable for prodrug formulations.
Alkylation Reactions
The amino group and ring nitrogen atoms can undergo alkylation with alkyl halides or sulfonates. This modification alters electronic properties and steric bulk, influencing interactions with enzymatic active sites.
Example Reaction:
| Reagent | Conditions | Product | Biological Impact |
|---|---|---|---|
| Methyl iodide | Sodium hydride, DMF | N-methylpyrrolopyrimidine | Reduced metabolic degradation |
| Ethyl bromoacetate | KCO, acetone | Ethyl glycinate adduct | Enhanced cell permeability |
Alkylation at N-6 or N-7 positions modulates CDK2 inhibitory activity by altering hydrogen-bonding interactions.
Hydrolysis of the Ester Moiety
The ethyl ester group at position 7 is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further derivatization.
Acidic Hydrolysis:
Basic Hydrolysis:
| Conditions | Yield (%) | Application |
|---|---|---|
| 1M HCl, 6 h reflux | 85–90 | Precursor for amide coupling |
| 2M NaOH, 4 h reflux | 75–80 | Salt formation for aqueous solubility |
The carboxylic acid derivative is often coupled with amines via carbodiimide-mediated reactions to generate bioactive amides.
Cycloaddition Reactions
The pyrrolopyrimidine core participates in Diels-Alder reactions with electron-deficient dienophiles, enabling ring expansion or functionalization for structural diversification.
Example Reaction:
| Dienophile | Conditions | Product | Utility |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused tetracyclic compound | Exploration of polycyclic inhibitors |
| Tetrazine | DCM, RT | Pyridazine-fused derivative | Click chemistry applications |
These adducts are explored for multitarget kinase inhibition, leveraging enhanced π-stacking interactions .
Nucleophilic Aromatic Substitution
While the parent compound lacks halogens, synthetic intermediates (e.g., chloro-pyrrolopyrimidines) undergo substitution with amines or thiols. This reactivity is exploited in precursor synthesis .
Example Intermediate Reaction:
| Substrate | Nucleophile | Product | Role in Synthesis |
|---|---|---|---|
| 4-Chloro-pyrrolopyrimidine | Methylamine | 4-Methylamino analogue | Intermediate for SAR studies |
| 6-Iodo-pyrrolopyrimidine | Phenylboronic acid | Suzuki-coupled biaryl derivative | Library diversification |
Stability and Reactivity Considerations
-
pH Sensitivity : The ester group hydrolyzes rapidly under alkaline conditions, limiting shelf life.
-
Thermal Stability : Decomposition occurs above 200°C, necessitating low-temperature storage .
-
Photoreactivity : Prolonged UV exposure induces ring-opening reactions, requiring amber packaging .
This compound’s versatile reactivity profile supports its role as a scaffold in developing kinase inhibitors and anticancer agents. Strategic modifications at the amino, ester, and aromatic positions enable fine-tuning of pharmacological properties, as evidenced by its CDK2 inhibitory activity (IC values in nanomolar range) .
Scientific Research Applications
Anticancer Activity
Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate has shown promise as an anticancer agent through various mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been identified as a potential CDK inhibitor, which plays a critical role in regulating the cell cycle. By inhibiting these kinases, it may disrupt cell proliferation and induce apoptosis in cancer cells .
Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Enzyme Inhibition
The compound's structure allows it to interact selectively with various enzymes:
- Dihydroorotate Dehydrogenase (DHODH) : this compound has been studied for its competitive inhibition of DHODH, an enzyme crucial for pyrimidine synthesis .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| DHODH | Competitive Inhibition | 15.0 |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains. This opens avenues for further research into its potential as an antimicrobial agent .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Optimizations in industrial settings may employ continuous flow reactors and high-throughput screening methods to enhance yield and scalability .
Summary of Key Applications
This compound stands out due to its specific functionalities that contribute to its unique biological activity profile:
- Anticancer Therapeutics : Potential for development as a lead compound in cancer treatment.
- Enzyme Inhibitors : Targeting critical enzymes involved in cellular processes.
- Antimicrobial Research : Exploring its efficacy against bacterial pathogens.
Mechanism of Action
The mechanism of action of ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrrolo[3,4-d]pyrimidine core distinguishes this compound from analogs with pyrazolo[3,4-d]pyrimidine or pyrrolo[2,3-d]pyrimidine scaffolds:
Substituent Effects on Bioactivity
4c Pyrazolo[3,4-d]pyrimidine (Pyrazolo Analogs)
- Structure : Lacks the pyrrolidine ring but shares the pyrimidine core.
- Activity :
- Key Difference : The pyrazole core may confer stronger kinase affinity compared to pyrrolo derivatives due to additional nitrogen .
1-Phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine (Compound J)
- Structure : Features a phenyl and methyl group at positions 1 and 3, respectively.
- Activity: Limited data, but phenyl groups often enhance target selectivity via hydrophobic interactions .
- Key Difference : Absence of an ester group reduces solubility compared to the target compound .
Ethyl 4-chloro-7-(phenylsulfonyl)-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Structure : Chloro and phenylsulfonyl substituents at positions 4 and 6.
Pharmacokinetic and Physicochemical Properties
Biological Activity
Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique pyrrolopyrimidine core structure characterized by an amino group at the 4-position and a carboxylate moiety at the 7-position. The molecular formula is with a molecular weight of approximately 220.23 g/mol. This structural arrangement contributes to its reactivity and biological profile.
The primary biological activity of this compound lies in its role as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Inhibition of CDKs
Studies indicate that this compound selectively inhibits CDK2 and TRKA, which are involved in various signaling pathways related to cancer proliferation. By disrupting these pathways, the compound may effectively induce apoptosis in tumor cells, making it a promising candidate for anticancer therapies .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound across various cancer cell lines:
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| HOP-92 (Lung Carcinoma) | 71.8 | 0.22 |
| NCI-H460 (Lung Carcinoma) | 66.12 | 0.89 |
| ACHN (Renal Carcinoma) | 66.02 | Not specified |
In these studies, the compound exhibited significant growth inhibition rates, suggesting its effectiveness against multiple types of cancer cells .
Cell Cycle Analysis
Further investigations into the cell cycle effects revealed that treatment with this compound resulted in:
| Cell Cycle Phase | Control (%) | Treated (%) |
|---|---|---|
| G0–G1 | 57.08 | 84.36 |
| S | 29.33 | 11.49 |
| G2/M | 13.59 | 4.15 |
These results indicate a notable arrest in the G0–G1 phase of the cell cycle upon treatment, further supporting its potential as an anticancer agent .
Case Studies
- In Vitro Studies on Renal Carcinoma : In a study involving renal carcinoma cell line RFX 393, this compound demonstrated enhanced cytotoxicity compared to control treatments, underscoring its selective targeting of cancerous cells while sparing normal cells .
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to CDK2 and TRKA active sites, indicating strong interactions that may enhance its inhibitory effects against these kinases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate, and how do reaction conditions influence yield?
- Methodology :
-
Route A : React 3-amino-2-cyanopyrrole precursors with methanol and aqueous ammonia under reflux (3 hours), followed by crystallization from ethanol-DMF .
-
Route B : Use formamide and DMF with formic acid under prolonged reflux (6–8 hours), yielding higher purity but requiring post-reaction filtration and washing .
-
Key Variables : Reaction time, solvent polarity, and temperature critically impact yield and purity. For example, extended reflux in Route B reduces byproducts but increases energy costs.
Method Reagents Time Yield A NH₃/MeOH 3 h 65–70% B HCONH₂/DMF 6–8 h 75–80%
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) using SHELXL software for refinement . Monoclinic crystal systems (space group P2₁/n) are typical, with lattice parameters:
- a = 13.143 Å, b = 8.013 Å, c = 17.880 Å, β = 96.13° .
- Hydrogen bonding (C–H···O/N) stabilizes the 3D packing, confirmed via intermolecular distance analysis (2.66° dihedral angle between planar rings) .
Q. What in vitro assays are used to evaluate its pharmacological activity?
- Methodology :
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Data Interpretation : Normalize activity to positive controls (e.g., doxorubicin) and validate via triplicate experiments.
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved?
- Methodology :
- Multi-Software Validation : Cross-check SHELXL refinements with density functional theory (DFT) calculations (e.g., Gaussian09) to identify outliers.
- Thermal Ellipsoid Analysis : Assess anisotropic displacement parameters for atomic positional uncertainty .
- Example: Discrepancies in C–N bond lengths (1.34 Å experimental vs. 1.32 Å DFT) may arise from crystal packing stress.
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?
- Methodology :
- QSAR Modeling : Use Schrödinger’s Maestro to correlate electronic descriptors (HOMO/LUMO, Mulliken charges) with bioactivity .
- Docking Simulations : AutoDock Vina for binding affinity predictions against target proteins (e.g., EGFR kinase).
- Validation : Compare docking scores with experimental IC₅₀ values to refine force fields.
Q. How do hydrogen-bonding networks in the crystal lattice affect solubility?
- Methodology :
- Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) and correlate with hydrogen-bond donor/acceptor counts from crystallography .
- Thermodynamic Analysis : Calculate lattice energy (MOPAC) to quantify packing efficiency vs. solvation energy.
Q. What strategies address regioselectivity challenges in derivatizing the pyrrolopyrimidine core?
- Methodology :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the 4-amino group during electrophilic substitutions .
- Catalytic Control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H functionalization at the 2-position .
Data Contradiction Analysis
Q. How to reconcile discrepancies in synthetic yields between small-scale and pilot-scale reactions?
- Methodology :
- Scale-Up Factors : Monitor heat transfer efficiency (e.g., jacketed reactors vs. round-bottom flasks) and mixing rates (Reynolds number > 2000 for turbulence).
- Byproduct Profiling : Use LC-MS to identify impurities (e.g., dimerization products) formed under non-ideal agitation .
Q. Why do computational models sometimes fail to predict experimental bioactivity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

